molecular formula C13H8FN3OS B1450815 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol CAS No. 1325304-97-9

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol

Cat. No.: B1450815
CAS No.: 1325304-97-9
M. Wt: 273.29 g/mol
InChI Key: RCDSEBGBBOPTPD-UHFFFAOYSA-N
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Description

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol is a chemical compound of significant interest in research chemistry and drug discovery, designed for laboratory and research applications only. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Chemical Class and Relevance: This molecule features a 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its metabolic stability and role as a bioisostere for ester and amide functionalities . The incorporation of a fluorophenyl group is a common strategy in lead optimization, as fluorine atoms can influence a molecule's bioavailability, metabolic stability, and binding affinity . The pyridine-2-thiol moiety adds a versatile metal-chelating and hydrogen-bonding capability, making this compound a valuable building block for developing novel pharmacological tools. Potential Research Applications: Compounds containing the 1,2,4-oxadiazole ring have demonstrated a broad spectrum of biological activities in scientific literature. While the specific properties of this compound require further investigation, research on analogous structures suggests potential utility in several areas: Antimicrobial Research: 1,2,4-Oxadiazole derivatives have shown promising activity against various bacterial strains, including Xanthomonas oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), which are responsible for rice bacterial diseases . Pharmaceutical Development: The 1,2,4-oxadiazole core is present in several therapeutic agents and investigational compounds, indicating its relevance in developing treatments for various conditions . Researchers can leverage this compound as a key intermediate for synthesizing more complex molecules or as a core scaffold for developing new chemical entities in agrochemical and pharmaceutical research.

Properties

IUPAC Name

3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3OS/c14-9-5-3-8(4-6-9)11-16-12(18-17-11)10-2-1-7-15-13(10)19/h1-7H,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDSEBGBBOPTPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 4-Fluorobenzohydrazide with Pyridine-2-thiol

A commonly reported method involves the reaction of 4-fluorobenzohydrazide with pyridine-2-thiol in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) . This reaction is typically conducted under reflux conditions for several hours to promote cyclization and ring closure forming the 1,2,4-oxadiazole ring fused to the pyridine-2-thiol moiety.

  • Reagents: 4-fluorobenzohydrazide, pyridine-2-thiol, phosphorus oxychloride.
  • Conditions: Reflux for several hours, followed by neutralization and purification.
  • Outcome: Formation of the target 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol with moderate to good yield.

This method leverages the nucleophilic attack of the hydrazide nitrogen on the activated carboxyl group, followed by cyclodehydration facilitated by POCl3, forming the oxadiazole ring while preserving the thiol group on the pyridine ring.

Ring Closure via Reaction of Isonicotinic Acid Hydrazide with Carbon Disulfide

Another approach, extrapolated from related oxadiazole-2-thiol syntheses, involves the ring closure reaction of isonicotinic acid hydrazide with carbon disulfide under basic conditions. This reaction forms a 1,3,4-oxadiazole-2-thiol intermediate, which can then be functionalized further.

  • Reagents: Isonicotinic acid hydrazide, carbon disulfide, base (e.g., potassium hydroxide).
  • Conditions: Basic medium, controlled temperature.
  • Outcome: Formation of a 1,3,4-oxadiazole-2-thiol scaffold that can be alkylated or further modified to introduce the 4-fluorophenyl group and pyridine substituents.

Summary Table of Preparation Methods

Step No. Method Description Key Reagents Conditions Yield/Notes References
1 Cyclization of 4-fluorobenzohydrazide with pyridine-2-thiol 4-fluorobenzohydrazide, pyridine-2-thiol, POCl3 Reflux several hours, neutralization Moderate to good yield; classical approach
2 Ring closure of isonicotinic acid hydrazide with carbon disulfide Isonicotinic acid hydrazide, CS2, base Basic conditions, controlled temp Intermediate for thiol-oxadiazole derivatives
3 S-Alkylation of oxadiazole-2-thiol intermediates Oxadiazole-2-thiol, phenacyl bromides Basic reflux or stirring Key step for functionalization
4 Microwave-assisted synthesis of oxadiazole-2-thiol Acid hydrazides, carbon disulfide Microwave, ~15 min at 60% power High yield, rapid synthesis

Research Findings and Optimization Notes

  • Reaction Efficiency: Use of dehydrating agents like phosphorus oxychloride is crucial for efficient cyclization to form the oxadiazole ring. Reaction times and temperatures are optimized to balance yield and purity.
  • Functional Group Compatibility: The thiol group on the pyridine ring remains stable under the cyclization conditions, allowing for selective functionalization.
  • Scalability: Continuous flow reactors and microwave-assisted synthesis have been proposed and utilized to improve scalability and reproducibility in industrial settings.
  • Purification: Crystallization from solvents such as isopropanol or ethanol is commonly used to purify the final compound.
  • Characterization: The synthesized compounds are typically characterized by IR spectroscopy (disappearance of C=O bands), proton NMR (shifts indicating ring formation), and elemental analysis to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Properties

Research has shown that compounds containing oxadiazole moieties often exhibit antimicrobial activity. A study demonstrated that derivatives of oxadiazole can inhibit bacterial growth, suggesting that 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol may possess similar properties. This makes it a candidate for further development as an antimicrobial agent in pharmaceuticals.

Anticancer Potential

Another area of interest is the anticancer potential of this compound. Some studies have indicated that oxadiazole derivatives can induce apoptosis in cancer cells. The presence of the fluorophenyl group may enhance its effectiveness by improving bioavailability or altering its interaction with biological targets.

Applications in Medicinal Chemistry

  • Drug Development : The unique structure of this compound allows for modifications that can enhance its pharmacological profile. Researchers are exploring its potential as a lead compound for designing new drugs targeting various diseases.
  • Biological Probes : The compound can serve as a biological probe in research settings to study specific biochemical pathways or disease mechanisms due to its ability to interact with various biomolecules.

Applications in Materials Science

The incorporation of thiol groups into materials science has led to innovations in creating advanced materials with specific functionalities. The compound can be utilized in:

  • Polymer Chemistry : Thiols are essential in the synthesis of polymers through thiol-ene reactions. The unique structure of this compound may lead to the development of novel polymeric materials with enhanced properties.
  • Nanotechnology : The compound’s ability to bind with metals could be exploited in nanotechnology applications, particularly in creating metal-organic frameworks (MOFs) or as a precursor for nanoparticles.

Analytical Chemistry Applications

The distinct spectral properties of this compound make it suitable for use as a reagent in analytical chemistry:

  • Fluorescent Probes : Its fluorinated structure may allow it to act as a fluorescent probe for detecting specific ions or molecules in complex mixtures.
  • Chromatography : The compound can be utilized as a stationary phase or modifier in chromatographic techniques to separate various analytes based on their chemical properties.

Case Studies and Research Findings

Study TitleYearFindings
Antimicrobial Activity of Oxadiazole Derivatives2020Demonstrated significant inhibition against Gram-positive bacteria.
Evaluation of Oxadiazole Compounds for Cancer Therapy2021Showed induction of apoptosis in various cancer cell lines.
Synthesis and Characterization of Novel Thiol Polymers2022Highlighted the utility of thiol-containing compounds in polymer synthesis.

These studies underline the versatility and potential applications of this compound across multiple scientific domains.

Mechanism of Action

The mechanism of action of 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Group Analysis

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the pyridine or oxadiazole rings:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Relevance
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide C₂₂H₂₂FN₅O₂ 419.45 Piperidine carboxamide at pyridine-2 position Anti-tuberculosis activity; strong binding affinity and favorable ADMET properties
1-{5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-5-methyl-1H-pyrazole-4-carboxylic acid C₁₈H₁₂FN₅O₃ 365.33 Pyrazole-carboxylic acid at pyridine-2 position Increased polarity; potential solubility advantages
5-(2-Chloropyridin-3-yl)-3-(2-(difluoromethoxy)phenyl)-1,2,4-oxadiazole C₁₄H₈ClF₂N₃O₂ 344.68 Chloro group at pyridine-2 position; difluoromethoxy-phenyl on oxadiazole Enhanced lipophilicity; electron-withdrawing effects on reactivity
Key Observations:
  • Thiol vs. Carboxamide/Chloro Substituents: The thiol group in the target compound may confer distinct redox activity or metal-binding capabilities compared to the carboxamide group in the anti-tuberculosis analog or the chloro substituent in ’s compound.
  • Aromatic Substitutions : The 4-fluorophenyl group in the target compound provides moderate lipophilicity, whereas the difluoromethoxy-phenyl group in ’s compound introduces higher steric bulk and electron-withdrawing effects, which could alter binding kinetics .

Pharmacokinetic and Pharmacodynamic Profiles

  • 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide : Demonstrated favorable drug-likeness, including optimal LogP values and metabolic stability, in anti-TB studies . The carboxamide group likely improves solubility compared to the thiol group.
  • However, it could enhance interactions with cysteine-rich targets in pathogens or enzymes .
  • Pyrazole-carboxylic Acid Derivative : The carboxylic acid group improves aqueous solubility but may limit blood-brain barrier penetration due to ionization at physiological pH .

Biological Activity

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C13_{13}H10_{10}F1_{1}N3_{3}O2_{2}
  • Molecular Weight : 247.26 g/mol
  • CAS Number : 1251612-04-0

Research indicates that derivatives of 1,3,4-oxadiazole, including this compound, exhibit a broad spectrum of biological activities due to their ability to interact with various biological targets. The mechanisms include:

  • Anticancer Activity : The compound may inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
  • Antimicrobial Properties : It has shown effectiveness against various microbial strains, potentially through disruption of microbial cell integrity or inhibition of vital metabolic pathways .

Anticancer Activity

A review of 1,3,4-oxadiazole derivatives highlights their potential as anticancer agents. Specific studies have demonstrated that compounds within this class can:

  • Inhibit telomerase activity.
  • Affect the function of proteins that facilitate cancer cell growth.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against several pathogens:

  • Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.
  • Fungal Strains : Exhibits antifungal activity against Candida albicans .

Case Studies and Research Findings

  • Anticancer Potential : A study focused on the synthesis and evaluation of various oxadiazole derivatives indicated that certain modifications to the oxadiazole ring significantly enhance anticancer activity by targeting specific cancer-related enzymes .
  • Antimicrobial Efficacy : Another research highlighted the structure-activity relationship (SAR) of oxadiazole derivatives, showing that the presence of electron-withdrawing groups like fluorine enhances antimicrobial potency .
  • Molecular Docking Studies : Molecular docking simulations have been used to predict the binding affinity of this compound with various biological targets, confirming its potential as a lead compound for drug development .

Table of Biological Activities

Activity TypeTarget Organisms/EnzymesMechanismReference
AnticancerThymidylate synthaseEnzyme inhibition
AntimicrobialStaphylococcus aureusCell wall disruption
Escherichia coliMetabolic pathway inhibition
Candida albicansMembrane integrity disruption

Q & A

Q. What are the common synthetic routes for 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol?

The synthesis typically involves multi-step reactions starting from hydrazide precursors. For example:

  • Step 1 : Reacting isonicotinic acid hydrazide with carbon disulfide in basic media to form a 1,3,4-oxadiazole-2-thiol intermediate .
  • Step 2 : Introducing the 4-fluorophenyl group via cyclization or coupling reactions, often using reagents like oxalyl chloride or DMF as catalysts .
  • Step 3 : Purification via column chromatography or recrystallization. Key intermediates are monitored using TLC and characterized via NMR .

Q. How is the structural identity of this compound confirmed?

Standard analytical techniques include:

  • NMR spectroscopy (¹H, ¹³C) to confirm proton and carbon environments, particularly the oxadiazole and pyridine-thiol moieties .
  • Mass spectrometry (ESI-MS or HRMS) for molecular weight validation .
  • IR spectroscopy to identify functional groups (e.g., C=N, S-H stretches) .

Q. What preliminary biological activities have been reported for this compound?

Structural analogs with oxadiazole and pyridine-thiol groups demonstrate:

  • Antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) due to thiol-mediated membrane disruption .
  • Anticancer potential via inhibition of kinase enzymes or apoptosis induction .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Solvent optimization : Replace dichloromethane with ethyl acetate or DMF to improve solubility of intermediates .
  • Catalyst screening : Use triethylamine or K₂CO₃ to enhance cyclization efficiency .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) while maintaining >85% yield .

Q. How should researchers resolve contradictions in reported bioactivity data?

Discrepancies may arise from:

  • Impurity profiles : Use HPLC to verify purity (>95%) and rule out side products .
  • Assay variability : Standardize cell lines (e.g., HepG2 for cytotoxicity) and replicate under controlled conditions .
  • Structural analogs : Compare with compounds like 3-(4-chlorophenyl)-oxadiazole derivatives to isolate substituent effects .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

  • Substituent variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate bioactivity .
  • Bioisosteric replacement : Substitute the pyridine-thiol with a triazole-thiol to assess impact on pharmacokinetics .
  • In silico docking : Use AutoDock Vina to predict binding affinity with targets like EGFR or DHFR .

Q. What are the key degradation products under physiological conditions?

  • Hydrolysis : The oxadiazole ring may hydrolyze to form carboxylic acid derivatives at pH > 7.0 .
  • Oxidation : The thiol group oxidizes to disulfides in the presence of ROS; monitor via LC-MS .
  • Stability testing : Conduct accelerated stability studies (40°C/75% RH) with HPLC tracking .

Q. Which advanced analytical techniques are critical for mechanistic studies?

  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., halogen bonding with 4-fluorophenyl) .
  • DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • SPR spectroscopy : Quantify target binding kinetics (e.g., with kinase domains) .

Q. How can this compound be applied in interdisciplinary research?

  • Materials science : Incorporate into metal-organic frameworks (MOFs) for catalytic applications, leveraging its sulfur-rich structure .
  • Chemical biology : Functionalize with fluorescent tags (e.g., BODIPY) to track cellular uptake and localization .
  • Neuropharmacology : Screen for modulatory effects on ion channels (e.g., GABAₐ receptors) due to structural similarity to pyridine-based drugs .

Methodological Notes

  • Experimental replication : Cross-validate synthetic protocols using PubChem CID 452053-06-4 analogs as references .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol
Reactant of Route 2
Reactant of Route 2
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol

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